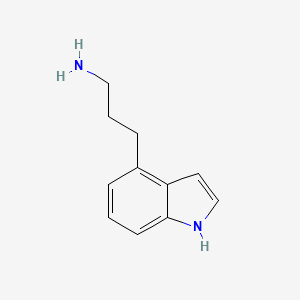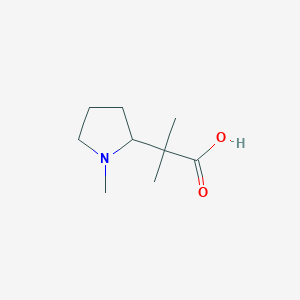![molecular formula C9H17NO2 B13178479 2-[1-(Aminomethyl)-2-methylcyclopentyl]-2-hydroxyacetaldehyde](/img/structure/B13178479.png)
2-[1-(Aminomethyl)-2-methylcyclopentyl]-2-hydroxyacetaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[1-(Aminomethyl)-2-methylcyclopentyl]-2-hydroxyacetaldehyde is an organic compound with the molecular formula C10H19NO2 It is a derivative of cyclopentane, featuring an aminomethyl group and a hydroxyacetaldehyde group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Aminomethyl)-2-methylcyclopentyl]-2-hydroxyacetaldehyde can be achieved through several methods. One common approach involves the reaction of 2-methylcyclopentanone with formaldehyde and ammonia. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product.
Industrial Production Methods
Industrial production of this compound typically involves the use of high-pressure reactors and catalysts to optimize yield and purity. The process may include steps such as distillation and crystallization to isolate and purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-[1-(Aminomethyl)-2-methylcyclopentyl]-2-hydroxyacetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, acyl chlorides
Major Products
Oxidation: 2-[1-(Aminomethyl)-2-methylcyclopentyl]-2-hydroxyacetic acid
Reduction: 2-[1-(Aminomethyl)-2-methylcyclopentyl]-2-hydroxyethanol
Substitution: Various substituted derivatives depending on the reagents used
Wissenschaftliche Forschungsanwendungen
2-[1-(Aminomethyl)-2-methylcyclopentyl]-2-hydroxyacetaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-[1-(Aminomethyl)-2-methylcyclopentyl]-2-hydroxyacetaldehyde involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with enzymes and receptors, influencing their activity. The hydroxyacetaldehyde group can undergo chemical modifications, altering the compound’s reactivity and interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[1-(Aminomethyl)-cyclopentyl]-2-hydroxyacetaldehyde
- 2-[1-(Aminomethyl)-2-methylcyclohexyl]-2-hydroxyacetaldehyde
- 2-[1-(Aminomethyl)-2-methylcyclopentyl]-2-hydroxypropanal
Uniqueness
2-[1-(Aminomethyl)-2-methylcyclopentyl]-2-hydroxyacetaldehyde is unique due to its specific structural features, such as the presence of both an aminomethyl group and a hydroxyacetaldehyde group on a cyclopentane ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications.
Eigenschaften
Molekularformel |
C9H17NO2 |
|---|---|
Molekulargewicht |
171.24 g/mol |
IUPAC-Name |
2-[1-(aminomethyl)-2-methylcyclopentyl]-2-hydroxyacetaldehyde |
InChI |
InChI=1S/C9H17NO2/c1-7-3-2-4-9(7,6-10)8(12)5-11/h5,7-8,12H,2-4,6,10H2,1H3 |
InChI-Schlüssel |
NPDCZIFDFOTLGN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCC1(CN)C(C=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


amine](/img/structure/B13178404.png)
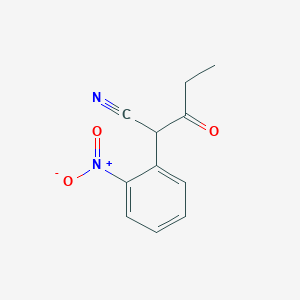

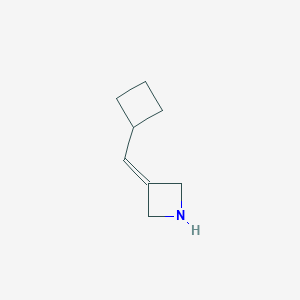
![tert-butyl N-[4,4-dimethyl-2-(piperidin-2-yl)pentyl]carbamate](/img/structure/B13178438.png)
![6-Bromo-8-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13178439.png)
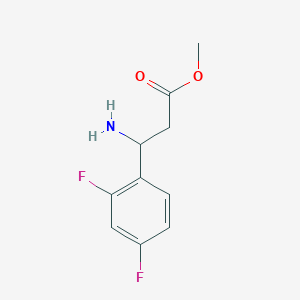
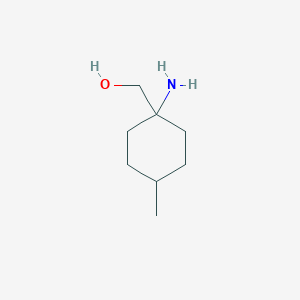
![4-[2-(Hydroxymethyl)morpholin-4-YL]thiophene-2-carbaldehyde](/img/structure/B13178454.png)
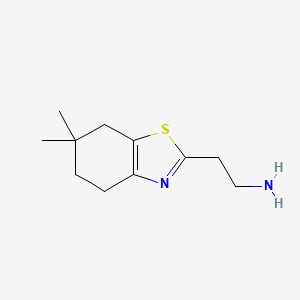
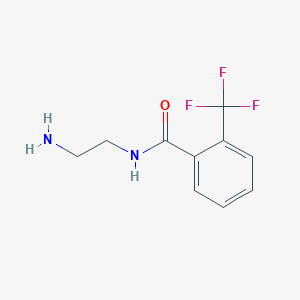
![3-bromo-6-nitro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one](/img/structure/B13178467.png)
